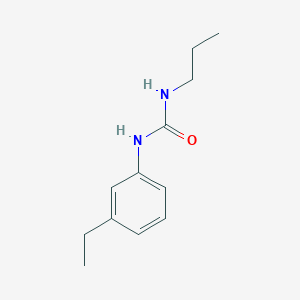![molecular formula C13H19ClN2O3 B5427512 2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride CAS No. 1030020-90-6](/img/structure/B5427512.png)
2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride, also known as AMPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression and cell growth. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell culture studies. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that this compound can reduce inflammation and oxidative stress in animal models of arthritis and colitis. In neurological disorders, this compound has been shown to protect against oxidative stress and neuroinflammation in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound also has some limitations, including its relatively low potency compared to other compounds with similar therapeutic properties. Additionally, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on 2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride, including further investigation of its potential therapeutic properties in cancer, inflammation, and neurological disorders. Additionally, future studies could focus on optimizing the synthesis method and improving the potency and selectivity of this compound for specific targets. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, which could lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride can be synthesized through a series of chemical reactions involving allylamine, 2,6-dimethoxyphenol, and chloroacetic acid. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt of this compound. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound can be optimized through various modifications to the reaction conditions.
Aplicaciones Científicas De Investigación
2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride has been investigated for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has also shown that this compound can reduce inflammation in animal models of arthritis and colitis. In neurological disorders, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[2-methoxy-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-3-7-15-8-10-5-4-6-11(17-2)13(10)18-9-12(14)16;/h3-6,15H,1,7-9H2,2H3,(H2,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGMHWQOLLSYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)N)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030020-90-6 |
Source


|
| Record name | Acetamide, 2-[2-methoxy-6-[(2-propen-1-ylamino)methyl]phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030020-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5427432.png)


![benzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5427444.png)
![4,5-dimethyl-N'-[1-(2-thienyl)butylidene]-3-thiophenecarbohydrazide](/img/structure/B5427446.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5427448.png)


![N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5427486.png)
![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5427490.png)

![1'-[(6-methylpyridin-2-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5427505.png)
![1'-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5427517.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(2-nitrophenyl)acrylamide](/img/structure/B5427522.png)